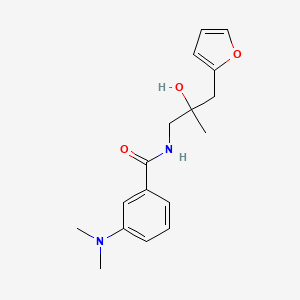![molecular formula C18H20N2O5S B2485817 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922064-10-6](/img/structure/B2485817.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, which share structural similarities with the target compound, has been achieved through novel one-pot multicomponent reactions involving 2-aminophenols, Meldrum's acid, and isocyanides. These reactions proceed in good to excellent yields at ambient temperature, highlighting a versatile approach for constructing such complex frameworks (Shaabani et al., 2010).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], has been elucidated through single-crystal X-ray crystallography. This technique confirms the ring-expanded structure and provides insight into the 3D arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions (Kolluri et al., 2018).
Chemical Reactions and Properties
The primary sulfonamide group has been shown to facilitate ring-forming cascades, leading to the formation of [1,4]oxazepine-based sulfonamides. These compounds exhibit significant inhibition against human carbonic anhydrases, indicating the importance of the sulfonamide group in enabling chemical transformations and contributing to biological activity (Sapegin et al., 2018).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- A novel class of [1,4]oxazepine-based primary sulfonamides were synthesized, showing strong inhibition of human carbonic anhydrases, with the primary sulfonamide functionality playing a crucial dual role in enzyme binding and enabling [1,4]oxazepine ring construction (Sapegin et al., 2018).
- The benzoxazepine core, notably present in several kinase inhibitors, was successfully developed and scaled up, involving a tetrahydrobenzo[f][1,4]oxazepine core, highlighting the scalable synthesis and process development of this chemical structure (Naganathan et al., 2015).
- Novel isocyanide-based one-pot multicomponent syntheses have been developed for tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating a versatile and efficient approach to synthesizing these compounds (Shaabani et al., 2010).
Environmental and Catalytic Aspects
- An eco-friendly synthesis approach was reported for benzoxazepine and malonamide derivatives using a special, efficient, and reusable heterogeneous catalytic system, emphasizing sustainable and efficient chemical synthesis methodologies (Babazadeh et al., 2016).
Medicinal Chemistry and Pharmacological Potential
- Organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines demonstrated the synthesis of cyclic amines containing chiral tetrasubstituted C‒F stereocenters, underlining the compound's relevance in medicinal chemistry (Li et al., 2019).
- Benzimidazole-tethered oxazepine heterocyclic hybrids exhibited promising nonlinear optical (NLO) properties, indicating potential applications in NLO devices and materials science (Almansour et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-2-10-24-14-4-6-15(7-5-14)26(22,23)20-13-3-8-17-16(12-13)18(21)19-9-11-25-17/h3-8,12,20H,2,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTRSJTYPCNTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)


![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)



![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
